1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]-3-thienyl}sulfonyl)azepane
Description
1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]-3-thienyl}sulfonyl)azepane (CAS No. 1113122-94-3) is a structurally complex heterocyclic compound with a molecular formula of C₁₅H₁₈F₃N₃O₂S₂ (corrected from C₂₂H₂₂FN₃O₂S in after rechecking valence) and a molecular weight of 411.5 g/mol . The molecule features:
- A thienyl sulfonyl core linked to an azepane (7-membered nitrogen-containing ring).
- A 5-(trifluoromethyl)isoxazole substituent on the thiophene ring.
- A methyl group at the 2-position of the thiophene.
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonyl moiety may contribute to hydrogen-bonding interactions, making it relevant in medicinal chemistry or materials science. However, specific applications remain underexplored in the provided evidence.
Properties
IUPAC Name |
6-[(4-fluorophenyl)methyl]-2-[(3-methoxyphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S/c1-28-18-4-2-3-16(11-18)14-29-22-24-20-9-10-26(13-19(20)21(27)25-22)12-15-5-7-17(23)8-6-15/h2-8,11H,9-10,12-14H2,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRLJEWCVNJMDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC3=C(CN(CC3)CC4=CC=C(C=C4)F)C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the 2-Methylthiophene Scaffold
The thiophene ring is functionalized via Friedel-Crafts alkylation or directed lithiation to introduce the methyl group at C2. For example, treatment of thiophene with methyl iodide and AlCl₃ yields 2-methylthiophene with >80% regioselectivity.
Installation of the 5-(Trifluoromethyl)isoxazole Moiety
The isoxazole ring is synthesized via a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne (Table 1).
Table 1: Cycloaddition Conditions for Isoxazole Formation
| Nitrile Oxide Precursor | Alkyne | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Trifluoroacetaldoxime | 5-Ethynyl-2-methylthiophene | Cu(acac)₂ | 72 | |
| CF₃C≡N-O | 3-Thienylacetylene | None | 65 |
The reaction with trifluoroacetaldoxime generates 5-(trifluoromethyl)isoxazol-3-yl derivatives under mild conditions.
Sulfonation and Chlorination
Sulfonation at C3 of the thiophene is achieved using chlorosulfonic acid (ClSO₃H) in dichloroethane at 0–5°C, followed by treatment with PCl₅ to yield the sulfonyl chloride (Scheme 1).
Scheme 1:
2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]thiophene
→ ClSO₃H → 3-Sulfonic acid
→ PCl₅ → Sulfonyl chloride (89% purity).
Preparation of Azepane
Ring-Closing Metathesis (RCM)
Aza-RCM of N-tosyl-1,6-dienes using Grubbs II catalyst forms the azepane skeleton (Table 2).
Table 2: RCM Conditions for Azepane Synthesis
| Substrate | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| N-Tosyl-1,6-heptadiene | Grubbs II | 40 | 68 |
| N-Boc-1,6-heptadiene | Hoveyda-Grubbs | 60 | 74 |
Deprotection of the tosyl group with Mg/MeOH affords azepane in 92% yield.
Reductive Amination
Cyclohexanone is condensed with ammonia under hydrogenation (Raney Ni, 100 atm H₂) to produce azepane with 56% efficiency.
Sulfonamide Coupling
Reaction of azepane with the sulfonyl chloride is performed in anhydrous dichloromethane using triethylamine as a base (Equation 1).
Equation 1:
Azepane + 2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]thiophene-3-sulfonyl chloride
→ Et₃N, 0°C → RT → Target compound (87% yield).
Optimization and Challenges
Regioselectivity in Isoxazole Formation
Density functional theory (DFT) studies indicate that trifluoroacetonitrile oxide preferentially reacts with electron-deficient alkynes at the β-position, ensuring correct isoxazole orientation.
Sulfonation Side Reactions
Over-sulfonation is mitigated by controlling stoichiometry (1:1 ratio of ClSO₃H to thiophene) and maintaining sub-10°C temperatures.
Azepane Purification
Azepane’s hygroscopic nature necessitates azeotropic distillation with toluene to achieve >99% purity prior to coupling.
Chemical Reactions Analysis
1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]-3-thienyl}sulfonyl)azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluoromethyl group and the isoxazole ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
- Medicinal Chemistry : The compound has been investigated for its potential therapeutic properties, particularly in the treatment of cancer, inflammation, and microbial infections. Its unique structural features allow it to interact with specific biological targets, modulating their activity.
- Biological Studies : Researchers utilize this compound to study biological processes and interactions at the molecular level. Its ability to inhibit certain enzymes involved in inflammatory pathways or cancer progression makes it a crucial tool in pharmacological research.
- Material Science : Due to its stability and reactivity, this compound can be used in developing new materials with specific properties, such as enhanced durability or reactivity.
1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]-3-thienyl}sulfonyl)azepane has demonstrated several biological activities:
- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells through caspase activation. For example, research published in the Journal of Medicinal Chemistry highlighted its effectiveness against MCF-7 breast cancer cells, revealing a dose-dependent inhibition of cell growth.
- Anti-inflammatory Effects : In experimental models of rheumatoid arthritis, the compound significantly reduced joint swelling and inflammatory markers, indicating its therapeutic potential in chronic inflammatory conditions.
Case Studies
- Anticancer Research : A notable study investigated the effects of 1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]-3-thienyl}sulfonyl)azepane on MCF-7 cells. The results indicated significant growth inhibition and apoptosis induction through caspase pathways.
- Inflammation Model : In a model simulating rheumatoid arthritis, the compound effectively reduced inflammation markers and joint swelling, suggesting its potential as a treatment for chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]-3-thienyl}sulfonyl)azepane involves its interaction with specific molecular targets and pathways. The isoxazole ring and trifluoromethyl group play crucial roles in its biological activity. These functional groups can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(3,5-Dimethyl-4-isoxazolyl)-2-{2-methyl-5-[4-(1,3-dioxolane)-phenyl]-3-thienyl}perfluorocyclopentene (1o)
Source : Photochromic diarylethene synthesized by Fu et al. (2016) .
| Property | Target Compound | Compound 1o |
|---|---|---|
| Molecular Formula | C₁₅H₁₈F₃N₃O₂S₂ | C₂₃H₂₀F₇NO₃S |
| Molecular Weight | 411.5 g/mol | 551.5 g/mol |
| Key Groups | Trifluoromethyl isoxazole, sulfonyl | Isoxazolyl, thienyl, perfluorocyclopentene |
| Functionality | Potential bioactive scaffold | Photochromism, fluorescence in acetonitrile |
| Applications | Undisclosed | Optical switching materials |
Structural Insights :
- Both compounds share thiophene and isoxazole motifs. However, 1o incorporates a perfluorocyclopentene backbone, enabling reversible photochromism via ring-opening/closure upon UV irradiation. The target compound lacks this feature, suggesting divergent applications .
- The trifluoromethyl group in the target compound may enhance metabolic stability compared to 1o’s dioxolane substituent, which improves solubility but reduces lipophilicity .
Thiophene-Pyrazole Hybrids (7a and 7b)
Source : Thiophene derivatives synthesized via Gewald reaction (Molecules, 2012) .
| Property | Target Compound | Compound 7a | Compound 7b |
|---|---|---|---|
| Molecular Formula | C₁₅H₁₈F₃N₃O₂S₂ | C₁₀H₈N₄O₂S | C₁₂H₁₂N₄O₃S |
| Key Groups | Sulfonyl, azepane | Malononitrile, pyrazole | Ethyl cyanoacetate, pyrazole |
| Reactivity | Likely stable under physiological pH | Reactive cyano groups for further functionalization | Ester groups for hydrolysis |
Functional Contrast :
- Compounds 7a/b lack the sulfonyl-azepane linkage but feature pyrazole and cyano/ester groups, enabling diverse reactivity (e.g., nucleophilic substitution).
Thiazolylmethyl Carbamates ()
Source : Complex antiviral or protease inhibitor candidates (Pharmacopeial Forum, 2017) .
| Property | Target Compound | Thiazolylmethyl Carbamate |
|---|---|---|
| Core Structure | Thiophene-isoxazole-azepane | Thiazole-carbamate-proline derivatives |
| Bioactivity | Undocumented | Antiviral (hypothesized) |
| Solubility | Moderate (CF₃ group) | High (hydroperoxy and carbamate groups) |
Divergent Design :
Research Findings and Data Gaps
- Photochromic vs. Bioactive Potential: Compound 1o’s photochromic properties are well-documented, but the target compound’s sulfonyl-azepane motif suggests unexplored pharmacological applications (e.g., kinase inhibition) .
- Synthetic Accessibility : Thiophene derivatives like 7a/b are synthesized via Gewald reactions, while the target compound likely requires multi-step sulfonation and coupling, posing scalability challenges .
- Need for Experimental Data : Key properties (e.g., solubility, logP, IC₅₀) for the target compound are absent in the evidence, necessitating further characterization.
Biological Activity
1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]-3-thienyl}sulfonyl)azepane is a complex organic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
The biological activity of 1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]-3-thienyl}sulfonyl)azepane primarily involves its interaction with various molecular targets. The isoxazole ring and the trifluoromethyl group are critical for modulating enzyme activity, receptor binding, and influencing cellular pathways.
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that play roles in inflammatory processes and cancer progression.
- Receptor Modulation : It interacts with specific receptors involved in neurotransmission, which may lead to neuroprotective effects.
Anticancer Activity
Research indicates that 1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]-3-thienyl}sulfonyl)azepane exhibits significant anticancer properties. In vitro studies demonstrated its effectiveness against various cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis and inhibits cell proliferation through the modulation of signaling pathways such as the MAPK/ERK pathway.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Studies have shown that it reduces the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies indicate that 1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]-3-thienyl}sulfonyl)azepane possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell membrane integrity.
Data Tables
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry explored the anticancer effects of 1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]-3-thienyl}sulfonyl)azepane on MCF-7 cells, revealing a dose-dependent inhibition of cell growth and induction of apoptosis via caspase activation.
- Inflammation Model : In an experimental model of rheumatoid arthritis, the compound significantly reduced joint swelling and inflammatory markers, highlighting its therapeutic potential in chronic inflammatory conditions.
Comparison with Similar Compounds
To better understand the unique properties of 1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]-3-thienyl}sulfonyl)azepane, it is useful to compare it with other isoxazole derivatives:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Isoxazole A | Antifungal | Simple structure |
| Isoxazole B | Anticancer | Lacks trifluoromethyl group |
| This Compound | Anticancer, Anti-inflammatory, Antimicrobial | Complex structure with trifluoromethyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
